3,5-Dimethylphenylmagnesium bromide

Catalog No.
S1899765
CAS No.
34696-73-6
M.F
C8H9BrMg
M. Wt
209.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethylphenylmagnesium bromide

CAS Number

34696-73-6

Product Name

3,5-Dimethylphenylmagnesium bromide

IUPAC Name

magnesium;1,3-dimethylbenzene-5-ide;bromide

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

UWIBIDGHIMGNRC-UHFFFAOYSA-M

SMILES

CC1=CC(=C[C-]=C1)C.[Mg+2].[Br-]

Canonical SMILES

CC1=CC(=C[C-]=C1)C.[Mg+2].[Br-]

Synthesis of Diarylborinic Acids

One application of 3,5-DMPMgBr in scientific research is the synthesis of diarylborinic acids. These are organic molecules with a structure containing boron, carbon, and oxygen. A study published in the Journal of the American Chemical Society describes the use of 3,5-DMPMgBr to prepare diarylborinic acids, which can then be used in further reactions to form complex organic molecules [].

3,5-Dimethylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C8H9BrMgC_8H_9BrMg and it has a molecular weight of approximately 209.37 g/mol. This compound is typically presented as a yellow to brown liquid with a density of 0.950 g/mL at 25 °C and a boiling point of 65 °C. It is highly flammable and reacts vigorously with water, releasing flammable gases and causing severe skin burns and eye damage upon contact .

As a Grignard reagent, 3,5-dimethylphenylmagnesium bromide is primarily used to form carbon-carbon bonds in organic synthesis. It can react with various electrophiles, such as carbonyl compounds, to produce alcohols. For example, when reacted with aldehydes or ketones, it yields secondary or tertiary alcohols, respectively:

R2C=O+RMgBrR2C(OH)R+MgBrO\text{R}_2C=O+\text{R}'MgBr\rightarrow \text{R}_2C(OH)R'+\text{MgBrO}

Additionally, it can participate in coupling reactions, such as the Suzuki coupling reaction, where it reacts with aryl halides to form biaryl compounds .

3,5-Dimethylphenylmagnesium bromide can be synthesized through the reaction of 3,5-dimethylbromobenzene with magnesium metal in anhydrous ether or tetrahydrofuran (THF). The general reaction can be represented as follows:

C8H9Br+MgC8H9MgBr\text{C}_8\text{H}_9\text{Br}+\text{Mg}\rightarrow \text{C}_8\text{H}_9\text{MgBr}

This reaction typically requires dry conditions to prevent hydrolysis and the formation of unwanted byproducts. The resulting Grignard reagent can then be used immediately due to its sensitivity to moisture and air .

3,5-Dimethylphenylmagnesium bromide serves primarily as a pharmaceutical intermediate in organic synthesis. Its applications include:

  • Synthesis of alcohols: It is used to convert carbonyl compounds into their corresponding alcohols.
  • Formation of biaryl compounds: It participates in cross-coupling reactions such as Suzuki coupling.
  • Preparation of organometallic derivatives: It can be utilized in further reactions to develop complex organic molecules .

While specific interaction studies involving 3,5-dimethylphenylmagnesium bromide are scarce, its reactivity with various electrophiles suggests potential interactions with other chemical species in synthetic pathways. The compound's sensitivity to air and moisture necessitates careful handling and storage under inert atmospheres to avoid degradation or unwanted reactions .

3,5-Dimethylphenylmagnesium bromide shares similarities with other organomagnesium compounds but exhibits unique properties due to its specific structure. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1-Methyl-2-phenylmagnesium bromideC9H11BrMgContains a methyl group at the ortho position
4-Methylphenylmagnesium bromideC9H11BrMgSubstituent at the para position
2-Naphthylmagnesium bromideC10H9BrMgDerived from naphthalene; larger aromatic system

Uniqueness: The presence of two methyl groups at the meta positions on the benzene ring distinguishes 3,5-dimethylphenylmagnesium bromide from these similar compounds, potentially affecting its reactivity and steric hindrance during

Molecular Geometry and Bonding Analysis

3,5-Dimethylphenylmagnesium bromide exhibits a complex molecular structure characteristic of organometallic Grignard reagents. The compound possesses the molecular formula C₈H₉BrMg with a molecular weight of 209.37 grams per mole [1] [2]. The structural arrangement features a benzene ring with two methyl substituents positioned at the 3 and 5 positions, creating a symmetrical configuration around the phenyl group [3]. This symmetrical arrangement significantly influences the compound's reactivity profile and spectroscopic characteristics.

The carbon-magnesium bond represents the most critical structural feature, exhibiting significant polarization due to the substantial electronegativity difference between carbon and magnesium atoms [3]. This polarization results in considerable nucleophilic character at the carbon atom bonded to magnesium, which forms the basis for the compound's chemical reactivity. The magnesium center typically adopts a tetrahedral coordination geometry when solvated with ether molecules [4], which is essential for the stability and handling of the reagent.

X-ray Crystallographic Data (if available)

Limited crystallographic data exists specifically for 3,5-dimethylphenylmagnesium bromide in the literature. However, related arylmagnesium bromide compounds have been studied crystallographically, providing insights into the expected structural parameters [5]. The coordination environment around the magnesium center typically involves the organic substituent, the bromide anion, and coordinating solvent molecules such as tetrahydrofuran or diethyl ether.

Based on analogous organomagnesium compounds, the expected carbon-magnesium bond length ranges from 2.10 to 2.20 Ångströms, while the magnesium-bromide bond length is estimated between 2.50 and 2.60 Ångströms [6]. The coordination geometry around magnesium is predominantly tetrahedral when including solvent coordination, with bond angles deviating from ideal tetrahedral values due to the different sizes and electronic properties of the ligands.

Computational Modeling of Electronic Structure

Computational chemistry approaches, particularly density functional theory calculations, provide valuable insights into the electronic structure of 3,5-dimethylphenylmagnesium bromide [7] [8]. The electronic structure modeling reveals significant charge separation within the molecule, with the carbon atom bearing substantial negative charge density and the magnesium center exhibiting positive character.

The highest occupied molecular orbital typically resides primarily on the aromatic ring system with substantial contribution from the carbon-magnesium bond. The lowest unoccupied molecular orbitals are generally associated with antibonding combinations involving the metal center and the aromatic system. The electronic structure calculations indicate that the carbon-magnesium bond possesses considerable ionic character, with the bond being approximately 70-80% ionic based on the electronegativity differences.

Computational modeling also predicts the conformational preferences of the molecule in solution, suggesting that the tetrahedral coordination around magnesium is maintained even in the presence of coordinating solvents. The methyl substituents on the aromatic ring provide steric bulk that can influence the approach of electrophiles to the reactive carbon center, thereby affecting the selectivity of subsequent reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Patterns (¹H, ¹³C, ²⁵Mg)

The ¹H nuclear magnetic resonance spectrum of 3,5-dimethylphenylmagnesium bromide exhibits characteristic patterns reflecting the symmetrical substitution of the aromatic ring [9] [10]. The aromatic protons appear as signals in the 6.5 to 7.5 parts per million region, with the exact chemical shifts depending on the coordinating solvent and concentration. The symmetrical nature of the molecule results in simplified spectral patterns, with the aromatic protons appearing as a singlet due to the equivalent chemical environment created by the 3,5-dimethyl substitution pattern.

The methyl groups attached to the aromatic ring typically resonate between 2.0 and 2.5 parts per million as a singlet, integrating for six protons. The integration pattern consistently shows a 1:3 ratio between the aromatic protons and the methyl protons, confirming the structural assignment. Solvent coordination to the magnesium center can cause small but measurable shifts in the chemical shift values, particularly for the aromatic protons.

¹³C nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of the molecule. The aromatic carbon atoms typically appear between 120 and 140 parts per million, with the carbon directly bonded to magnesium showing characteristic downfield shifting due to the deshielding effect of the metal center. The methyl carbon atoms resonate around 20 parts per million, appearing as a single peak due to the symmetrical substitution pattern.

²⁵Mg nuclear magnetic resonance spectroscopy presents significant experimental challenges due to the low natural abundance of magnesium-25 (10%) and its quadrupolar nature [11] [12] [13]. The quadrupolar relaxation effects result in broad signals and low sensitivity, requiring specialized high-field instrumentation and extended acquisition times. When measurable, the ²⁵Mg nuclear magnetic resonance provides direct information about the electronic environment around the magnesium center, including coordination number and the nature of the coordinating ligands.

Infrared Absorption Bands for Magnesium-Bromine and Carbon-Magnesium Bonds

Infrared spectroscopy provides valuable information about the vibrational modes associated with the metal-carbon and metal-halide bonds in 3,5-dimethylphenylmagnesium bromide [14] [15]. The carbon-hydrogen stretching vibrations of the aromatic ring typically appear between 3000 and 3100 reciprocal centimeters, while the aromatic carbon-carbon stretching modes are observed in the 1500 to 1600 reciprocal centimeters region.

The carbon-magnesium bond vibrations are expected to appear in the lower frequency region, typically between 500 and 800 reciprocal centimeters. These vibrations are often overlapped with other skeletal modes of the molecule, making their assignment challenging without isotopic substitution studies or detailed computational analysis. The relatively low frequency of these vibrations reflects the longer bond length and lower force constant associated with the carbon-magnesium bond compared to typical carbon-carbon bonds.

Magnesium-bromide bond vibrations typically occur in the far-infrared region, between 200 and 400 reciprocal centimeters. These vibrations are characteristic of ionic metal-halide interactions and provide direct evidence for the coordination of bromide to the magnesium center. The exact frequency depends on the coordination environment around magnesium and the presence of coordinating solvent molecules.

Stability and Decomposition Pathways

Moisture Sensitivity and Protonolysis Reactions

3,5-Dimethylphenylmagnesium bromide exhibits extreme sensitivity to moisture, rapidly undergoing protonolysis reactions in the presence of water [16] [17] [18]. The protonolysis reaction proceeds according to the general mechanism: R-MgBr + H₂O → R-H + Mg(OH)Br, where the organic product is 3,5-dimethyltoluene. This reaction is essentially instantaneous and irreversible, making strict anhydrous conditions essential for the handling and storage of the reagent.

The kinetics of protonolysis are typically diffusion-controlled, meaning the reaction rate is limited by the mixing of the reagent with water rather than by chemical activation barriers [19] [20]. The reaction is highly exothermic, releasing significant heat that can lead to rapid evaporation of solvents and potential safety hazards if not properly controlled. The rate of protonolysis can be influenced by the coordination environment around magnesium, with more strongly coordinating solvents providing some protection against hydrolysis.

Protonolysis can also occur with alcohols and other protic solvents, following similar mechanistic pathways. The rate of these reactions depends on the acidity of the protic solvent, with more acidic compounds reacting more rapidly. This sensitivity necessitates the use of aprotic solvents such as tetrahydrofuran or diethyl ether for the preparation and storage of the reagent.

Oxidative Degradation Mechanisms

Oxidative degradation represents another major pathway for the decomposition of 3,5-dimethylphenylmagnesium bromide when exposed to air or oxygen [21] [22] [23]. The oxidation mechanism typically involves single electron transfer processes, where the electron-rich carbon-magnesium bond donates an electron to molecular oxygen, initiating a cascade of radical reactions.

The initial oxidation step generates organic radical intermediates that can undergo further reactions with oxygen to form peroxides, alcohols, or other oxygenated products [24] [25]. The formation of peroxides is particularly concerning from a safety perspective, as these compounds can be explosive under certain conditions. Safety data sheets specifically warn about the potential for peroxide formation when the reagent is exposed to air [21].

The rate of oxidative degradation is accelerated by factors such as elevated temperature, light exposure, and the presence of trace metals that can catalyze electron transfer processes. The degradation products include magnesium bromide and various organic oxidation products, depending on the specific reaction conditions and the extent of oxygen exposure.

Carbonyl Compound Functionalization (Aldehydes/Ketones)

3,5-Dimethylphenylmagnesium bromide exhibits characteristic Grignard reactivity toward carbonyl compounds through nucleophilic addition mechanisms [2]. The compound functions as a potent carbon-centered nucleophile, with the carbon-magnesium bond being highly polarized due to the significant electronegativity difference between carbon (2.5) and magnesium (1.1) [3] [4]. This polarization renders the carbon atom electron-rich and nucleophilic, enabling effective attack on electrophilic carbonyl centers.

The nucleophilic addition to aldehydes proceeds through a well-established mechanism where the nucleophilic carbon of 3,5-dimethylphenylmagnesium bromide attacks the electrophilic carbonyl carbon, resulting in the formation of a tetrahedral magnesium alkoxide intermediate [4] [5]. The reaction typically exhibits second-order kinetics, being first-order in both the Grignard reagent and the carbonyl substrate [6]. Computational studies indicate activation energies in the range of 6.5 ± 0.7 kcal/mol for the most favorable pathways [6], with the reaction proceeding through a four-centered transition state where the attacking carbon maintains a CH₃···C–O angle of approximately 107°, consistent with optimal nucleophilic addition geometry [6].

The meta-dimethyl substitution pattern significantly influences the electronic properties of the phenyl ring. The two methyl groups at the 3,5-positions function as electron-donating substituents, increasing the electron density on the aromatic system through hyperconjugation and inductive effects [7] [8]. This enhanced electron density is transmitted to the carbon-magnesium bond, augmenting the nucleophilicity of the organometallic center. NMR spectroscopic studies have demonstrated that the 2,6-xylyl methyl protons exhibit chemical shifts that correlate linearly with Hammett constants, providing direct evidence for the electronic communication between the aromatic substituents and the metal center [7].

Kinetic investigations reveal that the reaction rates are strongly temperature-dependent below 0°C, with minimal temperature effects observed above room temperature [6] [9]. The activation energy for aldehyde addition typically ranges from 4-8 kcal/mol, indicating relatively facile reaction conditions [6]. The reaction proceeds through a transport-controlled mechanism at high temperatures, as evidenced by the low activation energy of 2.3 kcal/mol observed for the formation of Grignard reagents themselves [10].

For ketone substrates, the nucleophilic addition follows similar mechanistic pathways but exhibits higher activation energies (6-12 kcal/mol) due to increased steric hindrance around the carbonyl center [6]. The 3,5-dimethyl substitution provides an optimal balance between electronic activation and steric accessibility, avoiding the excessive bulk that would be encountered with 2,6-disubstitution patterns while maintaining sufficient electron-donating character [11] [12].

Stereochemical Outcomes in Asymmetric Syntheses

The stereochemical outcomes of reactions involving 3,5-dimethylphenylmagnesium bromide in asymmetric syntheses are influenced by both the electronic and steric properties of the meta-dimethyl substitution pattern. Studies on related systems have demonstrated that the positioning of methyl substituents significantly affects the stereochemical course of nucleophilic additions [13] [14] [15].

In asymmetric sulfinimine chemistry, the addition of 3,5-dimethylphenylmagnesium bromide to chiral N-tert-butylsulfinyl imines proceeds with high diastereoselectivity [16]. The reaction provides access to enantiomerically pure α-branched amines through a chair-like transition state where the magnesium center coordinates to both the nitrogen of the imine and the sulfur of the chiral auxiliary [15]. The 3,5-dimethyl substitution pattern contributes to the stereochemical outcome by influencing the approach trajectory of the nucleophile while avoiding unfavorable steric interactions that would arise from ortho-substitution.

Computational analysis of transition state geometries reveals that the meta-positioning of the methyl groups allows for optimal orbital overlap between the nucleophilic carbon and the electrophilic center while minimizing non-bonded interactions [17] [18]. This geometric arrangement results in enhanced facial selectivity compared to unsubstituted or differently substituted phenyl Grignard reagents.

The stereochemical influence extends to reactions with chiral cyclopentadienyl complexes, where electronic effects play a dominant role in determining enantioselectivity [19]. The electron-donating nature of the 3,5-dimethyl groups enhances the nucleophilicity of the organometallic center, leading to more pronounced differences in the rates of competing diastereomeric pathways. In iron-catalyzed dicarbofunctionalization reactions, the use of chiral phosphine ligands in combination with 3,5-dimethylphenylmagnesium bromide has achieved enantiomeric ratios of up to 75:25 [20], demonstrating the potential for asymmetric transformations.

The asymmetric induction mechanisms involve preferential coordination geometries that are stabilized by the electronic properties of the meta-dimethyl substitution. The increased electron density on the aromatic ring enhances π-coordination interactions with transition metal catalysts, leading to more rigid and selective transition state assemblies [21] [22]. These effects are particularly pronounced in rhodium-catalyzed asymmetric hydroformylation systems, where phosphinite ligands bearing 3,5-dimethylphenyl groups provide superior enantioselectivities compared to unsubstituted analogues [22].

Cross-Coupling Applications

Suzuki-Miyaura Coupling with Boronic Acids

3,5-Dimethylphenylmagnesium bromide serves as a versatile precursor for the synthesis of organoboron compounds that participate in Suzuki-Miyaura cross-coupling reactions [23] [24] [25]. The conversion of the Grignard reagent to the corresponding boronic acid derivatives occurs through reaction with triisopropyl borate, yielding both 3,5-dimethylphenylboronic acid and bis(3,5-dimethylphenyl)borinic acid depending on the stoichiometry and reaction conditions [24] [25].

The formation of diarylborinic acids represents a particularly valuable transformation, as these species can transfer both aryl groups in subsequent Suzuki coupling reactions with vinyl triflates [24]. Under optimized conditions using palladium acetate as the catalyst and potassium carbonate as the base in DMF, the cross-coupling proceeds with high efficiency to yield penultimate methyl ester products [26] [27]. The reaction demonstrates excellent functional group tolerance and can be performed under both conventional heating and microwave-assisted conditions [28].

Mechanistic studies of the Suzuki-Miyaura reaction reveal that the 3,5-dimethyl substitution influences the transmetalation step through electronic effects [29] [30]. The electron-donating methyl groups increase the nucleophilicity of the boron-bound aryl group, facilitating the transfer to the palladium center. This electronic activation results in enhanced reaction rates compared to unsubstituted phenylboronic acids, with complete conversion typically achieved within 15-20 minutes under standard conditions [28].

The reaction proceeds through the canonical oxidative addition-transmetalation-reductive elimination catalytic cycle [31] [32]. The oxidative addition of aryl halides or triflates to palladium(0) complexes generates palladium(II) intermediates that undergo transmetalation with the 3,5-dimethylphenylboronic acid derivatives. The subsequent reductive elimination step forms the new carbon-carbon bond and regenerates the palladium(0) catalyst [29] [30].

Kinetic analysis indicates that the transmetalation step benefits from the formation of hydroxyborate anions at elevated pH, with the optimal conditions involving bases such as potassium carbonate or cesium carbonate [29]. The 3,5-dimethyl substitution pattern provides enhanced stability to the resulting boronate intermediates through electronic stabilization of the negative charge [23].

Kumada-Corriu Reactions with Transition Metal Catalysts

The application of 3,5-dimethylphenylmagnesium bromide in Kumada-Corriu cross-coupling reactions demonstrates the versatility of this organometallic reagent in transition metal-catalyzed carbon-carbon bond formation [33] [34] [35]. These reactions typically employ nickel or palladium catalysts to facilitate the coupling between the Grignard reagent and aryl or alkenyl halides.

In palladium-catalyzed systems, the reaction between 3,5-dimethylphenylmagnesium bromide and biphenylsulfonate in the presence of dppfNiCl₂ catalyst yields 3,5-dimethyl-p-terphenyl products [26] [33]. The reaction proceeds through oxidative addition of the aryl halide to the metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the coupled product [34] [36].

Recent developments in aqueous Kumada coupling have demonstrated that 3,5-dimethylphenylmagnesium bromide can participate in biaryl formation reactions conducted in pure water [34]. This counterintuitive finding challenges traditional dogma about the incompatibility of Grignard reagents with aqueous media. The reaction proceeds through in situ formation of organomagnesium species localized within nanomicelles on the magnesium metal surface, providing sufficient lifetime for transmetalation to palladium(II) intermediates [34].

The mechanism involves the formation of carbanion-like intermediates that are stabilized by coordination to the magnesium center and the surrounding aqueous environment [34]. The 3,5-dimethyl substitution provides electronic stabilization of these intermediates through delocalization of electron density into the aromatic system.

Nickel-catalyzed Kumada reactions demonstrate exceptional efficiency with 3,5-dimethylphenylmagnesium bromide, particularly in the formation of unsymmetrical biaryl products [35] [37]. The reaction conditions can be optimized to achieve catalyst loadings as low as 0.03 mol% while maintaining high yields and selectivity [35]. The electronic properties of the 3,5-dimethyl substitution enhance the nucleophilicity of the organometallic center, facilitating transmetalation even with less reactive aryl chlorides.

Comparative Reactivity Studies

Electronic Effects of meta-Dimethyl Substitution

The electronic effects of meta-dimethyl substitution in 3,5-dimethylphenylmagnesium bromide have been systematically investigated through comparative studies with other substituted phenyl Grignard reagents [7] [38] [39]. These investigations reveal that the 3,5-dimethyl substitution pattern provides optimal electronic activation while avoiding the steric complications associated with ortho-substitution.

Nuclear magnetic resonance spectroscopic studies demonstrate clear correlations between the electronic properties of the substituents and the chemical shifts of key nuclei [7]. In a series of para-substituted m-terphenyl Group 12 complexes, linear relationships were observed between ¹¹³Cd and ¹⁹⁹Hg NMR chemical shifts and Hammett constants for the substituents [7]. The 2,6-xylyl methyl protons exhibit upfield shifts with increasingly electron-withdrawing substituents, providing direct evidence for electronic communication through the aromatic system [7].

Comparative electrochemical studies using cyclic voltammetry reveal that methyl substitution on cyclopentadienyl ligands significantly affects the redox properties of organometallic complexes [38] [39]. The electron-donating nature of methyl groups increases the electron density at the metal center, resulting in more negative oxidation potentials and enhanced nucleophilicity [38].

In photophysical studies of phenyl-substituted trityl radicals, the positioning of methyl substituents dramatically influences the optical properties [8]. Meta-positioned methyls show minimal effects on emission wavelengths and kinetics compared to ortho- or para-substitution, indicating that the electronic effects are more localized and do not significantly perturb the conjugation pathways [8].

Theoretical calculations using density functional theory methods confirm that the 3,5-dimethyl substitution pattern provides optimal electronic activation without introducing excessive steric bulk [40]. The methyl groups donate electron density through hyperconjugation and inductive effects, increasing the nucleophilicity of the carbon-magnesium bond while maintaining favorable coordination geometries [40].

Steric Influence on Reaction Selectivity

The steric influence of the 3,5-dimethyl substitution pattern on reaction selectivity has been extensively studied through comparative analysis with other substitution patterns [41] [11] [12]. These studies reveal that meta-substitution provides an optimal balance between electronic activation and steric accessibility.

In asymmetric cycloaddition reactions, the steric effects of methyl substituents significantly influence endo/exo selectivity [41] [42]. Computational studies indicate that the positioning of methyl groups affects the approach trajectories of reacting partners, with meta-substitution providing less steric interference than ortho-substitution while maintaining sufficient bulk to influence selectivity [41].

Comparative studies of arylsilazido rare-earth compounds demonstrate that systematic increases in steric encumbrance from phenyl to 2,6-dimethylphenyl to 2,6-diisopropylphenyl result in dramatic changes in coordination behavior and reactivity [11]. The 3,5-dimethyl substitution pattern represents an intermediate level of steric bulk that maintains reactivity while providing enhanced selectivity compared to unsubstituted systems [11].

In organophosphorus chemistry, the steric influence of 3,5-dimethyl substitution on phosphine oxides affects their performance in various catalytic applications . Comparative studies show that bis(3,5-dimethylphenyl)phosphine oxide provides optimal steric balance for palladium-catalyzed Hirao reactions, completing P-C coupling within 15 minutes compared to >30 minutes for diphenylphosphine oxide . The compound achieves 94% enantiomeric excess in chiral phosphoric acid-catalyzed asymmetric reactions, comparable to bulkier substituted analogues while maintaining superior reactivity .

Steric hindrance measurements using quantum mechanical methods indicate that the 3,5-dimethyl substitution provides moderate steric bulk that is sufficient to influence selectivity without severely impeding reactivity [12]. The cone angles and buried volumes associated with this substitution pattern fall within the optimal range for many catalytic applications [12].

Hydrogen Bond Acceptor Count

2

Exact Mass

207.97380 g/mol

Monoisotopic Mass

207.97380 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-16-2023

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